GBR 12783

Sigma receptor Off-target profiling Selectivity

Select GBR 12783 to isolate DAT-specific mechanisms without sigma receptor interference, unlike GBR 12909 (sigma IC50=48 nM). Its cross-species potency (rat IC50=1.8 nM; mouse=1.2 nM) enables seamless translational studies. Validated in vivo for memory improvement at 10 mg/kg i.p., making it a functionally characterized tool for cognitive neuropharmacology.

Molecular Formula C28H34Cl2N2O
Molecular Weight 485.5 g/mol
Cat. No. B1139405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGBR 12783
Synonyms1-(2-Diphenylmethoxyethyl)-4-(3-phenyl-2-propenyl)-piperazine dihydrochloride
Molecular FormulaC28H34Cl2N2O
Molecular Weight485.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCOC(C2=CC=CC=C2)C3=CC=CC=C3)CC=CC4=CC=CC=C4.Cl.Cl
InChIInChI=1S/C28H32N2O.2ClH/c1-4-11-25(12-5-1)13-10-18-29-19-21-30(22-20-29)23-24-31-28(26-14-6-2-7-15-26)27-16-8-3-9-17-27;;/h1-17,28H,18-24H2;2*1H/b13-10+;;
InChIKeyHJDXBLLTRMCYNC-JFXLULTRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GBR 12783 Dihydrochloride: A Selective Dopamine Uptake Inhibitor for DAT Pharmacology Studies


1-(2-benzhydryloxyethyl)-4-[(E)-3-phenylprop-2-enyl]piperazine;dihydrochloride, also known as GBR 12783 dihydrochloride (CAS 67469-57-2/67469-75-4), is a synthetic piperazine derivative that functions as a potent and selective dopamine uptake inhibitor [1]. The compound acts as an indirect dopamine agonist by blocking the dopamine transporter (DAT), thereby increasing synaptic dopamine levels . As a member of the GBR series of aryl-1,4-dialkylpiperazines, GBR 12783 is structurally characterized by a benzhydryloxyethyl moiety linked to a cinnamyl (3-phenyl-2-propenyl) group via a piperazine core .

Why GBR 12783 Cannot Be Casually Substituted with GBR 12909 or GBR 12935 in Dopamine Transporter Studies


Although GBR 12783, GBR 12909, and GBR 12935 all belong to the same class of aryl-1,4-dialkylpiperazine dopamine uptake inhibitors and share a common pharmacophore, critical structural differences—specifically the presence of a cinnamyl (unsaturated) versus phenylpropyl (saturated) N-alkyl side chain and the presence or absence of fluorine substitution on the benzhydryl ring—translate into quantifiable differences in off-target binding profiles, functional selectivity in vivo, and physicochemical properties [1]. For instance, while GBR 12909 exhibits substantial sigma receptor affinity (IC50 = 48 nM), available evidence indicates that GBR 12783 does not interact appreciably with sigma sites, making it a cleaner tool for isolating DAT-mediated effects [2]. Furthermore, GBR 12783 demonstrates a unique in vivo pharmacological signature—improving memory performance and increasing hippocampal acetylcholine release—that is not equivalently documented for GBR 12909 or GBR 12935, indicating that substitution based solely on nominal DAT affinity would confound experimental outcomes [3].

GBR 12783 Dihydrochloride: Quantitative Differentiation Evidence vs. GBR 12909 and GBR 12935


Sigma Receptor Off-Target Liability: GBR 12783 Lacks Sigma Affinity vs. GBR 12909

GBR 12783 demonstrates negligible interaction with sigma receptors, whereas the closely related analog GBR 12909 is a potent sigma ligand (IC50 = 48 nM). This differential off-target profile is critical for experiments requiring isolated DAT pharmacology. [1]

Sigma receptor Off-target profiling Selectivity

DAT vs. NET Selectivity: GBR 12783 Exhibits ~150-Fold Preference for Dopamine Transporter

In direct comparative binding studies, GBR 12783 displays approximately 150-fold lower affinity for the cortical norepinephrine uptake system compared to the dopamine transport complex, establishing its utility as a DAT-selective probe. [1]

Dopamine transporter Norepinephrine transporter Selectivity ratio

Preincubation-Dependent DAT Inhibition Potency: IC50 Shifts from 25 nM to 1.85 nM

GBR 12783 exhibits a pronounced dependence on preincubation duration for maximal DAT inhibition. Without preincubation, the IC50 for [3H]dopamine uptake inhibition is 25 nM; with preincubation, potency increases approximately 13.5-fold to an IC50 of 1.85 nM. [1] This kinetic behavior informs optimal experimental design.

Dopamine uptake inhibition Binding kinetics Assay conditions

In Vivo Memory Enhancement: Unique Functional Outcome Not Reported for GBR 12909

In Sprague-Dawley rats, GBR 12783 administered at 10 mg/kg i.p. significantly improves retention performance in a passive avoidance task and concomitantly increases hippocampal acetylcholine release in vivo. [1] This cognitive-enhancing effect is not equivalently documented for GBR 12909 in comparable behavioral paradigms, representing a functional differentiation relevant to studies of dopamine-acetylcholine interactions.

Cognitive enhancement Hippocampal acetylcholine In vivo pharmacology

Cross-Species DAT Inhibition Potency: Consistent IC50 Values in Rat and Mouse Synaptosomes

GBR 12783 inhibits [3H]dopamine uptake in striatal synaptosomes with IC50 values of 1.8 nM in rats and 1.2 nM in mice, demonstrating consistent low-nanomolar potency across rodent species.

Dopamine uptake inhibition Species comparison Striatal synaptosomes

DMSO Solubility: GBR 12783 (50 mM) vs. GBR 12935 (51.28 mM) Comparable Formulation Profiles

GBR 12783 dihydrochloride is soluble in DMSO to 50 mM (24.27 mg/mL), enabling preparation of concentrated stock solutions for in vitro assays. This solubility profile is comparable to GBR 12935 dihydrochloride (51.28 mM in DMSO) [1] and GBR 12909 dihydrochloride (50 mM in DMSO) [2], indicating that GBR 12783 does not impose additional formulation constraints relative to its class analogs.

Solubility Formulation DMSO stock solution

Recommended Application Scenarios for GBR 12783 Dihydrochloride Based on Differentiated Evidence


Sigma Receptor-Free DAT Pharmacology Studies

Use GBR 12783 as a selective DAT inhibitor tool compound when experimental designs require exclusion of sigma receptor-mediated effects. Unlike GBR 12909, which exhibits potent sigma receptor binding (IC50 = 48 nM), GBR 12783 lacks this off-target activity, making it the preferred choice for isolating DAT-specific mechanisms in neuropharmacology studies.

Dopamine-Acetylcholine Interaction and Cognitive Enhancement Research

Employ GBR 12783 in studies investigating the role of dopamine uptake inhibition in memory processes and hippocampal cholinergic function. The compound's validated in vivo efficacy—improving passive avoidance retention and increasing hippocampal ACh release at 10 mg/kg i.p. in rats—provides a functionally characterized starting point for cognitive neuropharmacology experiments.

In Vivo DAT Occupancy Studies Using [3H]GBR 12783

Utilize [3H]GBR 12783 as a radioligand for in vivo labeling of the neuronal dopamine uptake complex. The compound demonstrates high-affinity, specific striatal binding that correlates with behavioral effects (locomotor stimulation), and its ~150-fold selectivity over norepinephrine uptake sites minimizes signal contamination from NET binding.

Cross-Species DAT Pharmacology in Rodent Models

Select GBR 12783 for experimental workflows that involve both rat and mouse models. The compound's consistent low-nanomolar DAT inhibition potency across species (rat IC50 = 1.8 nM; mouse IC50 = 1.2 nM in striatal synaptosomes) facilitates direct data comparison and reduces the need for species-specific potency normalization.

Technical Documentation Hub

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